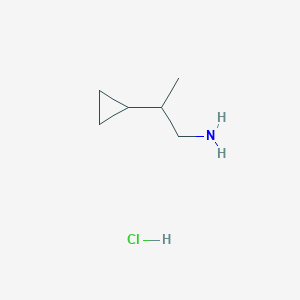

2-Cyclopropylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

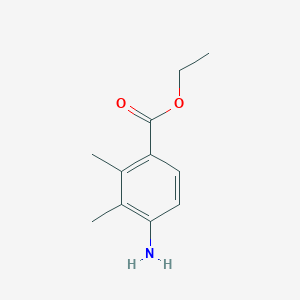

2-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1209286-56-5 . The IUPAC name for this compound is 2-cyclopropyl-1-propanamine hydrochloride . The molecular weight of this compound is 135.64 .

Molecular Structure Analysis

The InChI code for 2-Cyclopropylpropan-1-amine hydrochloride is 1S/C6H13N.ClH/c1-5(4-7)6-2-3-6;/h5-6H,2-4,7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Cyclopropylpropan-1-amine hydrochloride has a molecular weight of 135.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Nitrocyclopropane : The compound is utilized in the synthesis of nitrocyclopropane, an important intermediate in various chemical reactions. The process involves the reaction of 3-chloro-1-nitropropane with amines, yielding nitrocyclopropane in high yield (Faugeras, Luong, & Papadopoulo, 1999).

- Enantioselective Synthesis : It plays a crucial role in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This application is significant in the pharmaceutical field for the production of drugs with specific chiral properties (Lifchits & Charette, 2008).

- Catalysis in Organic Synthesis : The compound is used in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are key structures in biologically active compounds. This showcases its utility in the development of new synthetic methods (Feng, Hao, Liu, & Buchwald, 2019).

Biochemical and Pharmaceutical Research

- Biocatalytic Routes for Drug Synthesis : In pharmaceutical research, biocatalytic routes involving the compound are explored for synthesizing key building blocks of anti-thrombotic agents, demonstrating its importance in drug development (Hugentobler, Sharif, Rasparini, Heath, & Turner, 2016).

Material Science and Engineering

- Polymer Research : The compound is involved in the synthesis of poly(phenylacetylene)s with specific chiroptical properties. It is particularly noteworthy in the context of stimuli-responsive materials and enantioselective processes (Maeda, Mochizuki, Osato, & Yashima, 2011).

Advanced Chemical Processes

- Amide Formation in Aqueous Media : The compound is also studied in the context of amide formation by carbodiimide in aqueous media, highlighting its relevance in bioconjugation and chemical synthesis (Nakajima & Ikada, 1995).

Propriétés

IUPAC Name |

2-cyclopropylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(4-7)6-2-3-6;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIIYADZGDLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996472.png)